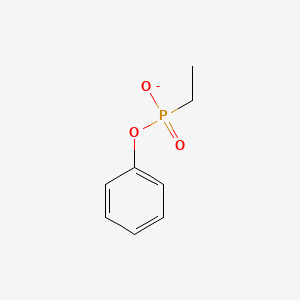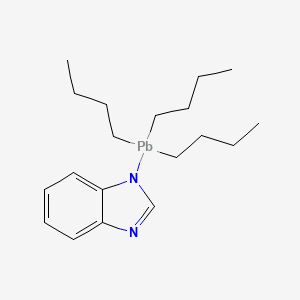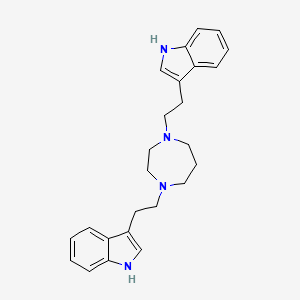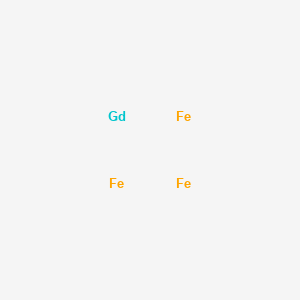
Gadolinium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium iron compounds, particularly gadolinium iron garnet (Gd₃Fe₅O₁₂), are notable for their unique magnetic properties. Gadolinium, a rare-earth element, is known for its high magnetic moment and is often used in various magnetic applications. When combined with iron, these compounds exhibit enhanced magnetic characteristics, making them valuable in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gadolinium iron compounds can be synthesized using various methods. One common approach is the sol-gel method, which involves the hydrolysis and polycondensation of metal alkoxides. For instance, gadolinium nitrate hydrate and iron nitrate are used as precursors. The reaction typically occurs in an aqueous solution, followed by drying and calcination to form the desired compound .
Industrial Production Methods
In industrial settings, gadolinium iron compounds are often produced through solid-state reactions. This involves mixing gadolinium oxide and iron oxide powders, followed by high-temperature sintering. The process requires precise control of temperature and atmosphere to ensure the formation of the desired phase and to optimize the magnetic properties .
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, gadolinium can react with oxygen to form gadolinium oxide, while iron can undergo oxidation to form iron oxide .
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids. For instance, gadolinium reacts with dilute acids like hydrochloric acid to form gadolinium chloride and hydrogen gas . Similarly, iron can react with oxygen in the presence of moisture to form iron oxide .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, iron oxide, and various gadolinium iron oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Gadolinium iron compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique magnetic properties.
Biology: Employed in magnetic resonance imaging (MRI) as contrast agents, enhancing the quality of the images.
Industry: Utilized in the production of magnetic materials and devices, such as sensors and actuators.
Mécanisme D'action
The mechanism of action of gadolinium iron compounds is primarily based on their magnetic properties. Gadolinium has seven unpaired electrons, which contribute to its high magnetic moment. When combined with iron, the resulting compounds exhibit enhanced ferromagnetic properties. These properties are exploited in various applications, such as MRI, where the compounds shorten the spin-lattice relaxation time (T1) of protons, enhancing image contrast .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gadolinium cobalt compounds: These compounds also exhibit strong magnetic properties but differ in their crystal structure and magnetic behavior.
Gadolinium nickel compounds: Similar to gadolinium iron compounds, but with different magnetic characteristics due to the absence of the 2:3 structure found in gadolinium iron compounds.
Uniqueness
Gadolinium iron compounds are unique due to their specific crystal structure, which contributes to their high magnetization values. The presence of the 2:3 structure in gadolinium iron compounds is essential for the development of ferromagnetism, setting them apart from other gadolinium-based compounds .
Propriétés
Numéro CAS |
12023-46-0 |
|---|---|
Formule moléculaire |
Fe3Gd |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
gadolinium;iron |
InChI |
InChI=1S/3Fe.Gd |
Clé InChI |
BTVLXQIJGMNSKA-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


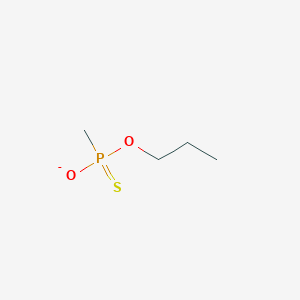
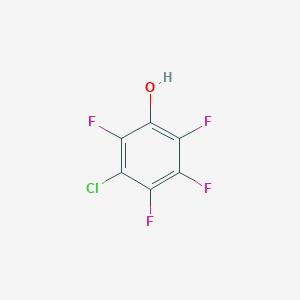
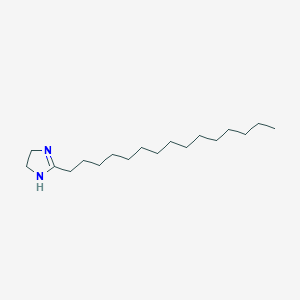
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
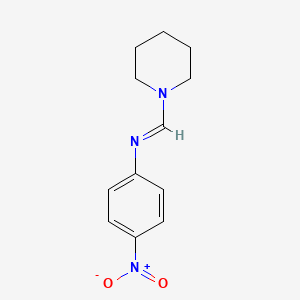
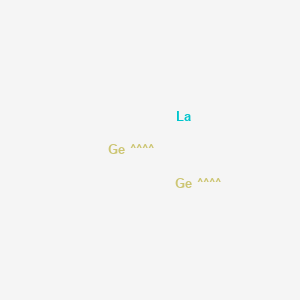
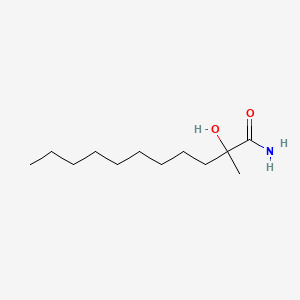

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

